N-Methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Description
Properties
Molecular Formula |
C14H16N2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H16N2S/c1-15-14-16-12-8-7-11(9-13(12)17-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,16) |
InChI Key |
CNQIMQAMRYYZLC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with phenylmagnesium bromide in the presence of a catalyst . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions for Key Syntheses
| Reaction Step | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Cyclization | Thiourea, HBr, ethanol, reflux | Tetrahydrobenzothiazole core | |
| N-Methylation | Methyl iodide, K₂CO₃, DMF, 60°C | Secondary amine formation |
Reactivity of the Secondary Amine Group
The N-methyl group reduces nucleophilicity compared to primary amines, but the secondary amine can still participate in selective reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form amides .
-
Salt Formation : Forms stable hydrochloride salts when treated with HCl in alcoholic solvents, enhancing solubility for pharmaceutical applications .
Table 2: Secondary Amine Reactivity
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, THF, 0°C | N-Acetyl derivative | Moderate yields (~60%) |
| Salt Formation | HCl (g), ethanol, rt | Hydrochloride salt | Crystalline solid |
Ring System Modifications
The tetrahydrobenzothiazole ring exhibits unique reactivity due to partial saturation:
-
Oxidation : The sulfur atom can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-CPBA or H₂O₂ .
-
Electrophilic Substitution : Limited aromaticity reduces susceptibility to electrophilic attack, but halogenation (e.g., bromination) is feasible at the 4-position under controlled conditions .
Advanced Functionalization Strategies
Patent methods highlight strategies for further derivatization:
-
Lithiation : Deprotonation with n-butyllithium at low temperatures (–78°C) enables carboxylation via CO₂ insertion, forming carboxylic acid derivatives .
-
Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce substituents on the phenyl ring .
Table 3: Functionalization Reactions
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Carboxylation | n-BuLi, CO₂, THF, –78°C | Tetrahydrobenzothiazole-2-carboxylic acid | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | Aryl-substituted derivatives |
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C; reactions typically conducted below 150°C .
-
Solvent Sensitivity : Best results achieved in polar aprotic solvents (e.g., DMF, NMP) for nucleophilic reactions .
Pharmacological Relevance
While focused on chemical reactivity, the compound’s derivatives show promise in drug discovery. For example, acylated analogs exhibit enhanced blood-brain barrier penetration in preclinical studies .
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. It exhibits activity against certain enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of neurological disorders due to their ability to interact with specific neurotransmitter systems .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-Methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Aromatic vs.
- Stereochemistry: The (6S)-configured propyl derivative () highlights the role of chirality in pharmacological activity, a factor absent in the non-chiral N-methyl-phenyl analog.
- Salt Forms : Hydrobromide salts (e.g., target compound) improve solubility for pharmaceutical formulations, whereas free bases (e.g., 6-propyl analog) may require derivatization .
Pharmacological and Metabolic Profiles
- Target Compound: The phenyl group may enhance blood-brain barrier penetration due to increased lipophilicity, making it a candidate for central nervous system (CNS) targets.
- 6-Propyl Analogs : Pramipexole and its impurities (e.g., (6S)-6-N-propyl-...) are well-characterized dopamine D₃ receptor agonists. The propyl chain is critical for receptor affinity, but methyl-phenyl substitution could alter selectivity .
- Degradation Pathways : Methoxymethyl derivatives () are prone to hydrolysis, whereas phenyl groups may confer stability against oxidative metabolism .
Biological Activity
N-Methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological evaluations, and potential therapeutic applications of this compound based on recent research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N6OS2 |
| Molecular Weight | 386.49 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole core through cyclization reactions followed by N-methylation and phenyl substitution. Various methods have been explored to optimize yield and purity.
Anticonvulsant Activity
Research has demonstrated that derivatives of benzothiazole exhibit notable anticonvulsant properties. A study evaluating a series of 1,3-benzothiazol derivatives found that many compounds showed efficacy in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The results indicated that these compounds could significantly reduce seizure duration and frequency without exhibiting neurotoxicity or liver toxicity .
Antimicrobial Activity
Recent investigations into benzothiazole derivatives have highlighted their antimicrobial potential. Compounds similar to this compound have shown moderate to good activity against various bacterial strains. For instance, studies reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Preliminary studies indicate that benzothiazole derivatives can inhibit cell proliferation in several cancer cell lines. For example, IC50 values ranging from 19.9 to 75.3 µM were reported for certain derivatives against breast and ovarian cancer cells .
Case Studies
Case Study 1: Anticonvulsant Evaluation
A pharmacological evaluation was conducted on a series of benzothiazole derivatives including this compound. The study utilized both MES and PTZ models to assess anticonvulsant activity. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited significant anticonvulsant effects while maintaining a favorable safety profile.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, N-Methyl derivatives were tested against a panel of bacterial pathogens. The results demonstrated that certain modifications enhanced antibacterial potency. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tetrahydrobenzothiazole scaffold (e.g., δ 2.5–3.5 ppm for cyclohexene protons, δ 1.5–2.0 ppm for N-methyl groups) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 269) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve synthetic byproducts .
How can computational modeling predict the compound’s interaction with γ-secretase for Alzheimer’s disease research?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to γ-secretase’s active site, focusing on hydrophobic interactions with the tetrahydrobenzothiazole core and hydrogen bonding with the amine group .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the ligand-receptor complex, analyzing RMSD and binding free energy (MM-PBSA) .
- SAR Studies : Compare with analogs like gamma-secretase modulator 1 (T11358) to identify critical substituents (e.g., phenyl vs. methoxy groups) that modulate activity .
What strategies mitigate discrepancies in reported biological activity data across studies?
Q. Advanced
- Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., donepezil for acetylcholinesterase inhibition) .
- Metabolic Stability Tests : Perform liver microsome assays to account for variations in CYP450-mediated degradation .
- Structural Probes : Synthesize fluorescent or isotopic derivatives (e.g., ³H-labeled) to track target engagement and validate activity in in vitro models .
How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for this compound?
Q. Advanced
- Derivatization : Introduce hydrophilic groups (e.g., sulfonylacetamide in 2-(benzenesulfonyl)-N-derivatives) to enhance aqueous solubility .
- Prodrug Design : Develop ester or phosphate prodrugs to improve membrane permeability, followed by enzymatic cleavage in target tissues .
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles to prolong half-life and reduce off-target effects .
What are the key differences in reactivity between this compound and its non-methylated analogs?
Q. Basic
- Steric Effects : The N-methyl group reduces nucleophilicity at the amine, slowing acylation or alkylation reactions compared to unmethylated analogs .
- Solubility : Methylation increases lipophilicity, reducing solubility in polar solvents (e.g., water) but enhancing it in DMSO or ethanol .
- Stability : Methylation improves resistance to oxidative degradation, as shown in accelerated stability studies under UV light .
How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?
Q. Advanced
- Chiral Centers : Use SHELXD for experimental phasing of enantiopure samples, particularly for 6-phenyl-substituted derivatives with potential axial chirality .
- Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to resolve heavy atom positions in halogenated analogs .
- Twinned Data : Apply HKL-3000 or XDS for data integration in cases of pseudo-merohedral twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
